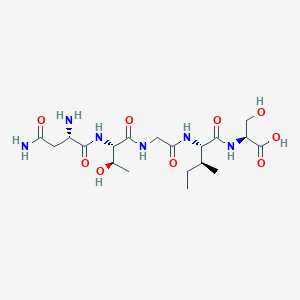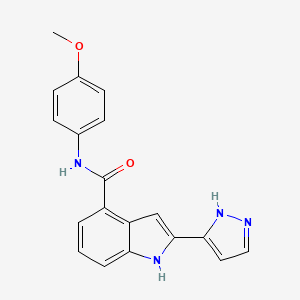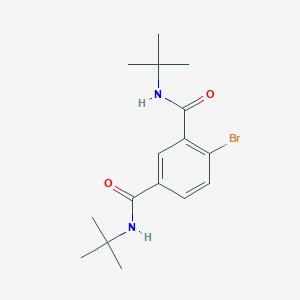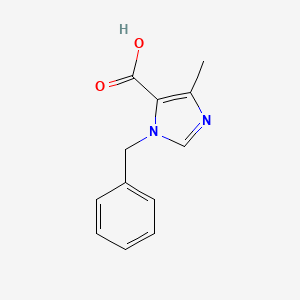![molecular formula C7H5ClN4O B14207262 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917757-05-2](/img/structure/B14207262.png)
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities, including its role as an inhibitor of various kinases, which are enzymes that play crucial roles in cellular processes such as growth, differentiation, and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired pyridopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization Reactions: These reactions often require catalysts and specific solvents to facilitate the formation of the desired cyclic products.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different biological activities depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various kinases, which are important targets in cancer research.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential therapeutic agent for diseases such as cancer and inflammatory conditions.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also inhibit various kinases and have similar biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are known for their anti-inflammatory, antifungal, and antibacterial activities.
Uniqueness
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
917757-05-2 |
|---|---|
Molekularformel |
C7H5ClN4O |
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
2-amino-7-chloro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5ClN4O/c8-3-1-4-5(10-2-3)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13) |
InChI-Schlüssel |
SQTIBMOJAXTIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1N=C(NC2=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


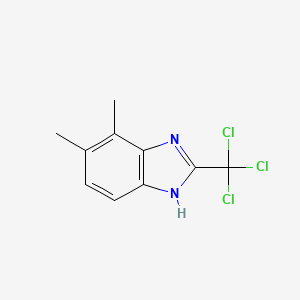
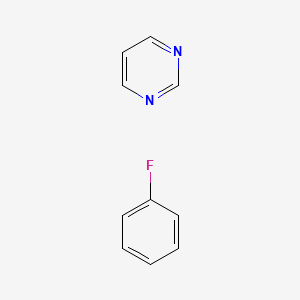
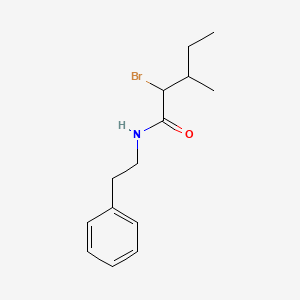
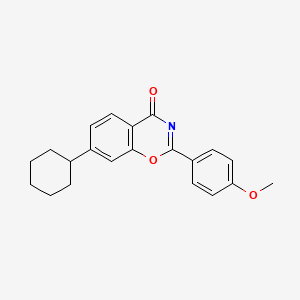
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
